Home > Products > Screening Compounds P31027 > Fenofibric-d6 Acid
Fenofibric-d6 Acid - 1092484-69-9

Fenofibric-d6 Acid

Catalog Number: EVT-1440215
CAS Number: 1092484-69-9
Molecular Formula: C17H15ClO4
Molecular Weight: 324.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenofibric-d6 acid is a deuterated form of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate []. In scientific research, fenofibric-d6 acid is primarily employed as an internal standard in analytical techniques, particularly in mass spectrometry, to quantify fenofibric acid in biological samples [, , , , ]. Its use as an internal standard stems from its similar chemical behavior to fenofibric acid while possessing a distinct mass difference detectable by mass spectrometry. This characteristic allows for accurate quantification of fenofibric acid by minimizing variations during sample preparation and analysis.

Fenofibric Acid

  • Compound Description: Fenofibric acid is the active metabolite of fenofibrate, a lipid-regulating agent. It is primarily used to treat dyslipidemia, including high cholesterol and triglyceride levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Fenofibric acid is directly related to Fenofibric-d6 acid as it is the non-deuterated form of the compound. This means they share the same chemical structure, with the only difference being that six hydrogen atoms in Fenofibric-d6 acid are replaced with deuterium isotopes. Due to the minimal structural difference, Fenofibric-d6 acid is often used as an internal standard in analytical methods for quantifying fenofibric acid in biological samples. [, , , , ]

Fenofibrate

  • Compound Description: Fenofibrate is a lipid-lowering agent classified as a fibric acid derivative. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibrate is primarily used to treat hyperlipidemia, including high cholesterol and triglyceride levels. [, , , , , , , , , ]
  • Relevance: Fenofibrate is structurally related to Fenofibric-d6 acid as it is the prodrug of fenofibric acid, which is the non-deuterated counterpart of Fenofibric-d6 acid. While fenofibrate itself does not have the same core structure as Fenofibric-d6 acid, its metabolic conversion to fenofibric acid makes it a relevant related compound. [, , ]

Fenofibric Acid Acyl-β-D-glucuronide

  • Compound Description: Fenofibric acid acyl-β-D-glucuronide is a metabolite of fenofibric acid formed through glucuronidation, a detoxification process in the liver. It is generally considered inactive compared to fenofibric acid. []
  • Relevance: Fenofibric acid acyl-β-D-glucuronide is structurally related to Fenofibric-d6 acid through its direct connection to fenofibric acid. It is a conjugated metabolite of fenofibric acid, sharing a similar core structure but with the addition of a glucuronide moiety. This makes it relevant in understanding the metabolism and potential drug interactions of fenofibric acid and, by extension, Fenofibric-d6 acid. []

Reduced Fenofibric Acid

  • Compound Description: Reduced Fenofibric acid (also known as Reduced FA) is a Phase I metabolite of fenofibrate formed through reduction of the carboxylic acid group. []
  • Relevance: Reduced Fenofibric acid is structurally related to Fenofibric-d6 acid through its direct connection to fenofibric acid, which is the non-deuterated counterpart of Fenofibric-d6 acid. The reduction of the carboxylic acid group in fenofibric acid results in the formation of Reduced Fenofibric acid, showcasing a structural modification on the core structure shared with Fenofibric-d6 acid. []

Reduced Fenofibric Acid Taurine Conjugate

  • Compound Description: Reduced Fenofibric Acid Taurine Conjugate is a Phase II metabolite of fenofibrate, formed by the conjugation of Reduced Fenofibric acid with taurine. []
  • Relevance: This compound is structurally related to Fenofibric-d6 acid through its precursor, Reduced Fenofibric acid. Reduced Fenofibric acid, which is already structurally similar to Fenofibric-d6 acid, undergoes further modification through conjugation with taurine to form this metabolite. []

Reduced Fenofibric Acid Ester Glucuronide

  • Compound Description: Reduced Fenofibric Acid Ester Glucuronide is another Phase II metabolite of fenofibrate, formed by the conjugation of Reduced Fenofibric acid with glucuronide. []
  • Relevance: Like the Taurine conjugate, this compound is structurally related to Fenofibric-d6 acid through its precursor, Reduced Fenofibric acid. It represents an alternative metabolic pathway for Reduced Fenofibric acid, involving conjugation with glucuronide instead of taurine. []

Bezafibrate and Pemafibrate

  • Compound Description: Bezafibrate and Pemafibrate are both agonists of Peroxisome Proliferator-Activated Receptors (PPARs), belonging to the fibrate class of drugs. They are primarily used to treat dyslipidemia by activating PPARα, similar to fenofibric acid. []
  • Relevance: While not directly derived from Fenofibric-d6 acid, both bezafibrate and pemafibrate belong to the same fibrate class of drugs and share a similar mechanism of action with fenofibric acid. This shared pharmacological classification and target make them relevant compounds for comparison in studies investigating PPAR agonists and their effects on lipid metabolism. []
Overview

Fenofibric-d6 Acid is a deuterated analog of Fenofibric Acid, primarily utilized in pharmaceutical research and analytical chemistry. This compound serves as an internal standard in various bioanalytical methods, particularly in the quantification of Fenofibric Acid in biological samples. The incorporation of deuterium enhances the compound's stability and provides distinct mass characteristics that are advantageous for mass spectrometry applications.

Source

Fenofibric-d6 Acid is synthesized from Fenofibric Acid through processes that incorporate deuterium into the molecular structure. This process typically involves the use of deuterated reagents or solvents during synthesis, which allows for precise tracking and quantification in analytical methodologies.

Classification

Fenofibric-d6 Acid is classified as a peroxisome proliferator-activated receptor alpha (PPARα) activator. It belongs to the class of fibrates, which are primarily used to manage dyslipidemia by lowering lipid levels in the blood.

Synthesis Analysis

Methods

The synthesis of Fenofibric-d6 Acid involves several key steps:

  1. Deuteration: Introduction of deuterium atoms into the Fenofibric Acid molecule can be achieved using deuterated solvents or reagents.
  2. Formation of Phenoxy Group: This step is crucial for maintaining the biological activity of the compound.
  3. Purification: Following synthesis, purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity.

Technical Details

The industrial production of Fenofibric-d6 Acid focuses on optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase extraction and ultra-performance liquid chromatography are often utilized to ensure that the compound meets analytical standards for research applications .

Molecular Structure Analysis

Structure

Fenofibric-d6 Acid retains a similar structure to Fenofibric Acid, with the primary distinction being the substitution of hydrogen atoms with deuterium atoms at specific positions on the aromatic rings.

  • Molecular Formula: C20_{20}H18_{18}D6_6O4_4
  • Molecular Weight: Approximately 339.45 g/mol

Data

The molecular structure can be represented as follows:

  • Chemical Structure: The structure consists of a phenoxy group attached to a carboxylic acid moiety, with specific positions modified by deuterium .
Chemical Reactions Analysis

Reactions

Fenofibric-d6 Acid can undergo various chemical reactions:

  1. Oxidation: Can lead to derivatives of Fenofibric Acid.
  2. Reduction: Formation of reduced forms is possible under specific conditions.
  3. Substitution: Functional groups can be replaced by other substituents, allowing for the creation of new derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substituting Agents: Halogens and nucleophiles under controlled conditions .
Mechanism of Action

Process

Fenofibric-d6 Acid acts primarily through its interaction with PPARα. Upon binding to this receptor, it activates gene expression involved in lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein cholesterol levels.

Data

Studies have shown that Fenofibric-d6 Acid exhibits significant effects on cellular processes related to lipid metabolism, demonstrating its role as an effective agent in managing dyslipidemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as acetonitrile and methanol.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • pKa: The compound exhibits weak acidic properties, with a pKa around 4.5.

Relevant analyses indicate that Fenofibric-d6 Acid maintains its structural integrity under various conditions, making it suitable for use in sensitive analytical techniques .

Applications

Fenofibric-d6 Acid is primarily used in:

  • Analytical Method Development: Serves as an internal standard for quantifying Fenofibric Acid in biological samples using liquid chromatography-mass spectrometry techniques.
  • Pharmaceutical Research: Assists in understanding the pharmacokinetics and dynamics of Fenofibric Acid through stable isotope labeling.
  • Quality Control Applications: Utilized in ensuring the accuracy and reliability of pharmaceutical formulations containing Fenofibric Acid .
Introduction to Fenofibric-d6 Acid

Chemical and Pharmacological Background of Fenofibric Acid

Fenofibric acid represents the biologically active metabolite of the prodrug fenofibrate, a widely prescribed lipid-modulating agent. Chemically designated as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, this molecule features a diphenylketone backbone with a carboxylic acid functional group that enables its pharmacological activity. The molecular formula for the non-deuterated compound is C₁₇H₁₅ClO₄, with a monoisotopic mass of 318.0659 Da [4]. Fenofibric acid functions primarily as a potent PPARα agonist (peroxisome proliferator-activated receptor alpha), exhibiting half-maximal effective concentrations (EC₅₀) of 22.4 µM for PPARα, 1.47 µM for PPARγ, and 1.06 µM for PPARδ [5]. This broad receptor activation profile underpins its lipid-modulating efficacy in treating dyslipidemias.

Upon PPARα activation, fenofibric acid initiates a transcriptional cascade that upregulates genes involved in fatty acid transport and β-oxidation while simultaneously reducing apolipoprotein C-III production. This dual mechanism effectively lowers plasma triglycerides (by 40-55%) and elevates HDL cholesterol (by 10-20%) in patients with hypertriglyceridemia or mixed dyslipidemia [4] [8]. Additionally, fenofibric acid demonstrates secondary pharmacological actions, including inhibition of cyclooxygenase-2 (COX-2) enzyme activity with an IC₅₀ of 48 nM [5]. Unlike its prodrug fenofibrate, which requires intestinal hydrolysis for activation, fenofibric acid is directly pharmacologically active, though its high hydrophilicity contributes to variable absorption profiles that complicate therapeutic monitoring [4].

Table 1: Comparative Properties of Fenofibric Acid and Fenofibric-d6 Acid

PropertyFenofibric AcidFenofibric-d6 Acid
Molecular FormulaC₁₇H₁₅ClO₄C₁₇H₉D₆ClO₄
CAS Number42017-89-01092484-69-9
Molecular Weight318.75 g/mol324.79 g/mol
Accurate Mass318.0659 Da324.1035 Da
Primary ApplicationsTherapeutic agentResearch standard
Key Functional GroupsPropanoic acid, chlorobenzoylDeuterated propanoic acid, chlorobenzoyl

Fenofibric-d6 acid is specifically engineered as a deuterium-enriched analog of native fenofibric acid. This isotopically labeled compound incorporates six deuterium atoms (D₆) at the two methyl groups of the 2-methylpropanoic acid moiety, resulting in the molecular formula C₁₇H₉D₆ClO₄ and a molecular weight of 324.79 g/mol [5] [7]. This structural modification creates a mass differential of 6 Da compared to the native compound while preserving identical chemical properties and chromatographic behavior. The deuterium substitution occurs at non-labile positions, ensuring isotopic stability during sample processing and analysis, making it particularly valuable for mass spectrometry-based quantification methods [5] [10].

Role of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling represents a cornerstone technique in modern pharmaceutical research, enabling precise tracking of drug molecules through complex biological matrices. Deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) serve as the most frequently employed stable isotopes for pharmaceutical applications due to their non-radioactive nature and minimal biochemical perturbation. Deuterium labeling specifically offers advantages in synthesis feasibility and cost-effectiveness compared to other heavy isotopes, with established protocols for hydrogen-deuterium exchange reactions and deuterated precursor incorporation [3]. Fenofibric-d6 acid exemplifies this approach, with its six deuterium atoms strategically positioned to minimize potential kinetic isotope effects while maximizing mass spectrometric differentiation.

The implementation of deuterated standards like fenofibric-d6 acid addresses critical analytical challenges in drug quantification, particularly through liquid chromatography-tandem mass spectrometry (LC-MS/MS). These compounds serve as ideal internal standards because they co-elute chromatographically with their non-deuterated analogs yet produce distinct mass-to-charge (m/z) signatures. This enables researchers to compensate for matrix effects, ionization efficiency variations, and extraction inconsistencies during sample preparation [6]. In the specific context of fenofibric acid analysis, the deuterated standard demonstrates nearly identical retention times (1.55 minutes vs. 1.56 minutes for native fenofibric acid) while exhibiting baseline separation in mass detection channels (m/z 323.1 → 231.0 for fenofibric acid-d6 versus m/z 317.1 → 231.0 for native fenofibric acid) [6].

Table 2: Analytical Applications of Isotopically Labeled Pharmaceutical Standards

Application DomainRole of Isotopic StandardsBenefit to Research
Quantitative BioanalysisInternal calibration for LC-MS/MSCorrects for matrix effects and recovery variability
Metabolite IdentificationDifferentiation of drug vs. endogenous compoundsEnables definitive metabolite structural characterization
Pharmacokinetic StudiesTracing drug disposition without radioactivityAllows simultaneous quantification of drug and metabolites
Drug-Drug Interaction StudiesDistinguishing co-administered compoundsClarifies metabolic pathways of interacting drugs
Protein Binding StudiesQuantifying free versus bound fractionsFacilitates accurate determination of pharmacologically active concentrations

Beyond analytical applications, deuterated pharmaceuticals play expanding roles in advanced imaging techniques including matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). For tissue distribution studies, deuterated analogs like fenofibric-d6 acid enable spatial resolution of drug localization at ≤50 μm levels when combined with optimized matrix application protocols [3]. This capability provides unprecedented insights into drug penetration across biological barriers and accumulation in target tissues. Furthermore, isotopic labeling facilitates nuclear magnetic resonance (NMR) investigations of drug-receptor interactions, as the distinct magnetic properties of deuterium allow for selective detection without background interference from endogenous compounds [3]. The continuous evolution of these analytical platforms ensures growing importance for deuterated standards across the drug development pipeline.

Significance of Deuterium (D6) in Metabolic and Analytical Studies

The strategic incorporation of six deuterium atoms into fenofibric acid creates a significant mass shift that enables unambiguous differentiation from endogenous compounds and the parent drug in complex biological matrices. This D6 configuration specifically targets the methyl groups adjacent to the carboxylic acid functionality, positions that demonstrate enhanced metabolic stability compared to potential deuterium placement on the aromatic rings. The kinetic isotope effect (KIE) arising from deuterium substitution can potentially alter metabolic pathways, as the stronger carbon-deuterium bond (compared to carbon-hydrogen) requires greater activation energy for cleavage [3] [5]. Studies indicate that deuterium at non-labile positions in fenofibric-d6 acid may reduce the rate of benzylic hydroxylation and subsequent glucuronidation, thereby extending the elimination half-life relative to non-deuterated fenofibric acid [3].

In metabolic pathway elucidation, fenofibric-d6 acid serves as an invaluable tracer for distinguishing phase I and phase II metabolites. Research demonstrates that fenofibric acid undergoes predominantly glucuronide conjugation (approximately 70% of the administered dose) with a minor reduction pathway producing the benzhydrol metabolite [4]. When deuterated analog is administered, mass spectral analysis of urine samples reveals retention of deuterium atoms in the glucuronidated metabolite but partial loss in the reduced metabolite due to exchange during the reduction process. This differential isotopic pattern provides mechanistic insights into enzymatic processing that would be unobtainable with non-deuterated drug alone [3] [6]. Additionally, the deuterated standard facilitates detection of previously unknown metabolites through characteristic mass doublets in mass spectrometry scans.

The analytical superiority of fenofibric-d6 acid is particularly evident in high-throughput clinical studies requiring precise quantification amidst complex medication regimens. A validated 4-minute LC-MS/MS method leveraging fenofibric acid-d6 as internal standard demonstrated capability to simultaneously quantify seven statins and three fibrates in merely 10 μL of human plasma [6]. This approach revealed substantial discrepancies between self-reported medication use and actual drug exposure, with statins detected in 42.4% of samples from patients who reported no statin use. For fenofibric acid specifically, the method achieved a lower limit of quantification of 1 ng/mL with a linear dynamic range extending to 1000 ng/mL, performance characteristics essential for accurate therapeutic drug monitoring [6]. The deuterated standard's structural similarity ensures nearly identical extraction recovery (98-102%) and ionization efficiency compared to the native compound, enabling unmatched analytical precision.

Table 3: Impact of Deuterium Labeling on Metabolic and Analytical Parameters

ParameterNative Fenofibric AcidFenofibric-d6 AcidSignificance
Molecular Weight318.75 g/mol324.79 g/molEnables mass spectrometric differentiation
C-D Bond Strength~377 kJ/mol (C-H)~420 kJ/mol (C-D)May reduce metabolic degradation rates
Primary Metabolic PathwayGlucuronide conjugationGlucuronide conjugationSimilar pathway with potential rate differences
LC-MS/MS Retention Time1.56 minutes1.55 minutesNear-identical chromatographic behavior
Mass Transitions (m/z)317.1 → 231.0323.1 → 231.0Baseline separation in MRM channels
Detection SensitivitySubject to matrix effectsCorrects for matrix effectsImproves quantification accuracy

The deuterium labeling in fenofibric-d6 acid also facilitates advanced pharmacokinetic modeling through stable isotope co-administration studies. Researchers can simultaneously administer therapeutic doses of native fenofibric acid alongside tracer quantities of fenofibric-d6 acid to precisely determine absorption kinetics, bioavailability, and hepatic extraction ratios without sequential dosing or cross-study variability [3]. This approach provides unprecedented temporal resolution of disposition processes, revealing that fenofibric acid absorption occurs primarily in the proximal small intestine (88% bioavailability in duodenal regions) rather than the stomach (81%) or colon (78%) [4]. Furthermore, the deuterated standard enables accurate calculation of protein binding parameters, particularly important given fenofibric acid's 99% serum protein binding, by allowing simultaneous measurement of total and unbound fractions through isotope dilution techniques [4] [6]. These capabilities collectively establish fenofibric-d6 acid as an indispensable tool for modern pharmaceutical research and bioanalytical method development.

Properties

CAS Number

1092484-69-9

Product Name

Fenofibric-d6 Acid

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

324.79

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3

InChI Key

MQOBSOSZFYZQOK-WFGJKAKNSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Synonyms

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-propanoic-d6 Acid; FNF Acid-d6; NSC 281318-d6; Procetofenic Acid-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.